molecular formula C11H17N5 B11739015 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11739015
M. Wt: 219.29 g/mol
InChI Key: DSUPMKZCEMLBOJ-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a bispyrazolylmethylamine derivative characterized by two substituted pyrazole rings connected via a methylene bridge. The first pyrazole ring (1-ethyl-4-methyl-1H-pyrazol-5-yl) features an ethyl group at the N1 position and a methyl group at the C4 position. The second pyrazole (1-methyl-1H-pyrazol-3-amine) contains a methyl group at N1 and an amine group at C3. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and enzyme activators, due to its ability to engage in hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-10(9(2)7-13-16)8-12-11-5-6-15(3)14-11/h5-7H,4,8H2,1-3H3,(H,12,14)

InChI Key

DSUPMKZCEMLBOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=NN(C=C2)C

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyrazole Aldehydes

A widely employed strategy involves reductive amination between 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde and 1-methyl-1H-pyrazol-3-ylmethanamine. The process typically utilizes sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in ethanol or methanol at 0–25°C. The aldehyde and amine precursors are stirred in anhydrous solvent under nitrogen atmosphere, followed by dropwise addition of the reducing agent. Yields range from 58% to 72%, depending on stoichiometric ratios and reaction duration.

Key Optimization Parameters:

  • Solvent Polarity: Methanol enhances reaction kinetics due to higher polarity, reducing side product formation.

  • Temperature Control: Maintaining temperatures below 30°C minimizes imine hydrolysis.

  • Catalyst Loading: NaBH4 is preferred over NaBH3CN for cost-effectiveness, though the latter offers superior selectivity.

Post-reaction purification involves liquid-liquid extraction with dichloromethane/water, followed by column chromatography (silica gel, ethyl acetate/hexane gradient).

Alkylation of Pyrazole Methylamine Intermediates

An alternative route involves alkylating 1-methyl-1H-pyrazol-3-ylmethanamine with 5-(bromomethyl)-1-ethyl-4-methyl-1H-pyrazole. This SN2 reaction proceeds in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) using cesium carbonate (Cs2CO3) as a base.

Reaction Conditions:

  • Molar Ratio: A 1:1.2 ratio of amine to alkylating agent ensures complete conversion.

  • Catalytic System: Copper(I) bromide (CuBr) at 0.5 mol% accelerates the reaction, achieving 85% yield within 12 hours.

  • Workup: Quenching with ice water precipitates the product, which is filtered and recrystallized from ethanol.

Side Reactions:

  • Over-alkylation forms quaternary ammonium salts, necessitating precise stoichiometric control.

  • Base-induced decomposition of the pyrazole ring is mitigated by maintaining pH < 10.

Coupling Reactions Using Transition Metal Catalysts

Palladium-catalyzed cross-coupling has been explored for constructing the methylene bridge. For instance, Suzuki-Miyaura coupling between 5-bromo-1-ethyl-4-methyl-1H-pyrazole and 3-aminomethyl-1-methyl-1H-pyrazole boronic ester employs Pd(PPh3)4 in toluene/water (3:1) at 80°C.

Performance Metrics:

ParameterValue
Catalyst Loading2 mol% Pd(PPh3)4
Yield67%
Reaction Time24 hours

This method avoids harsh reducing agents but requires stringent oxygen-free conditions.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, 230–400 mesh) with ethyl acetate/hexane (1:3 to 1:1 gradient). High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water + 0.1% TFA) resolves isomeric impurities.

Purity Standards:

  • HPLC: ≥95% purity at 254 nm.

  • Melting Point: 128–130°C (uncorrected).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl3): δ 1.35 (t, J = 7.2 Hz, 3H, CH2CH3), 2.25 (s, 3H, CH3), 3.75 (s, 3H, NCH3), 4.15 (q, J = 7.2 Hz, 2H, CH2CH3), 4.30 (s, 2H, CH2NH), 6.15 (s, 1H, pyrazole-H).

  • ¹³C NMR (101 MHz, CDCl3): δ 14.1 (CH2CH3), 21.8 (CH3), 38.5 (NCH3), 50.2 (CH2NH), 105.6 (pyrazole-C), 142.3 (NCN).

Mass Spectrometry:

  • HRMS (ESI): m/z calcd for C12H20N6 [M+H]⁺: 255.1772; found: 255.1775.

Scalability and Industrial Adaptation

Continuous-Flow Synthesis

Recent advances employ microreactors for continuous reductive amination, enhancing throughput. A tubular reactor (0.5 mm ID) with immobilized NaBH4 on silica achieves 89% yield at 50°C and 10 bar.

Advantages:

  • Reduced solvent consumption (ethanol, 5 mL/g substrate).

  • Catalyst recyclability (>10 cycles without activity loss).

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation (100°C, 300 W) shorten reaction times to 15 minutes with 78% yield.

Environmental Metrics:

  • E-Factor: 1.2 (vs. 8.5 for batch processes).

  • PMI (Process Mass Intensity): 6.7 kg/kg product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Corresponding pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

Anticancer Properties

EMPA and its derivatives have been investigated for their anticancer properties. Studies have shown that compounds containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives synthesized from EMPA demonstrated promising results in inhibiting the proliferation of breast cancer cells (MCF-7) through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including EMPA, possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, studies have highlighted their effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Table: Summary of Biological Activities of EMPA Derivatives

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AnticancerMCF-7 (breast cancer)Induction of apoptosis, cell cycle arrest
AntimicrobialStaphylococcus aureus, E. coliDisruption of bacterial cell wall synthesis
AntioxidantVarious cell linesScavenging free radicals, reducing oxidative stress

Material Science Applications

In addition to biological applications, EMPA has been explored for its potential use in materials science. Its unique chemical structure allows it to act as a precursor for synthesizing novel fluorescent materials. Pyrazolo[1,5-a]pyrimidines derived from EMPA have shown promise as fluorophores due to their favorable optical properties, which can be utilized in sensors and imaging applications .

Case Studies

  • Anticancer Evaluation : A study evaluated the anticancer activity of various pyrazole derivatives synthesized from EMPA against MCF-7 cells using the MTT assay. The results indicated that specific modifications to the pyrazole structure enhanced cytotoxicity significantly compared to non-modified analogs .
  • Antimicrobial Screening : Another study screened multiple pyrazole derivatives for antimicrobial activity against common pathogens. The findings revealed that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics like ciprofloxacin .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit cyclooxygenase enzymes, reducing inflammation . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrazole Rings

Pyrazole derivatives are highly tunable, with substituents significantly influencing physicochemical properties and bioactivity. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Spectral Data (Key Features) Reference
N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine C12H19N5 233.32 Ethyl (N1), methyl (C4), methyl (N1), amine (C3) Not reported Not available
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C10H14N4 202.25 Ethyl (N1), pyridin-3-yl (C3) Not reported ESIMS: m/z 203 ([M+H]⁺)
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine C10H13F3N5 260.24 Methyl (N1), trifluoromethyl (C3) Not reported IR: C-F stretch ~1100–1250 cm⁻¹
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) C7H11N3O 153.18 Methyl (N1, C3), acetamide (C5) 43–45 IR: 1667 cm⁻¹ (C=O); NMR: δ 2.04 (s, CH3)
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine C10H13N3S 207.29 Thiophene (C3), methyl (C5) Not reported MS: m/z 207 (M⁺)
Key Observations:

Substituent Effects on Polarity: The trifluoromethyl group in increases electronegativity and lipophilicity compared to the ethyl/methyl groups in the target compound. This enhances metabolic stability in drug design .

Synthetic Complexity :

  • Acetamide derivatives (e.g., ) require acetylation and alkylation steps (46–70% yields), while the target compound’s synthesis likely involves reductive amination or nucleophilic substitution, as seen in similar amines .
  • Introduction of pyridinyl groups (e.g., ) involves cross-coupling reactions, increasing synthetic steps but offering hydrogen-bonding sites for target engagement.

Spectral and Analytical Data :

  • IR spectra for acetamide derivatives confirm carbonyl presence (1667 cm⁻¹), absent in amine-based compounds like the target .
  • ESIMS data for pyridinyl-substituted analogues (m/z 203 ) align with calculated molecular weights, aiding in structural validation.

Biological Activity

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine, with CAS number 1856035-69-2, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

The molecular formula of this compound is C11H18ClN5, with a molecular weight of 255.75 g/mol. The structure includes two pyrazole rings, which are often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazole derivatives are known for their ability to inhibit tumor growth across various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF7 (Breast)3.79
SF-268 (CNS)12.50
NCI-H460 (Lung)42.30

These values indicate the concentration required to inhibit cell growth by 50%, showcasing significant cytotoxic effects against these cancer types.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Compounds within the pyrazole class exhibit inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The structure's modification can enhance or diminish this activity, making it a candidate for further development in anti-inflammatory therapies .

Study on Anticancer Efficacy

A study conducted by Wei et al. focused on the synthesis and evaluation of pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant antiproliferative activity against multiple cancer cell lines, suggesting its potential as a lead compound for drug development .

Synergistic Effects with Other Agents

Research has also explored the synergistic effects of this compound when combined with other chemotherapeutic agents. For example, combinations with traditional chemotherapy drugs have shown enhanced efficacy in reducing tumor sizes in animal models, indicating that N-[...]-pyrazole derivatives could be beneficial in combination therapy strategies .

Q & A

Q. What are the established synthetic routes for N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclocondensation of pyrazole precursors with alkylating agents. For example, a pyrazole core is functionalized via nucleophilic substitution or reductive amination. Key parameters include temperature control (35–80°C), solvent selection (e.g., DMF or THF), and pH adjustments to stabilize intermediates. Purification via column chromatography or recrystallization ensures high yields (70–85%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Structural confirmation relies on 1H^1 \text{H} and 13C^13 \text{C} NMR to identify proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 263.34 g/mol). Purity is assessed using HPLC with UV detection (λ = 254 nm), while X-ray crystallography resolves stereochemical details for analogs .

Q. What physicochemical properties (e.g., solubility, logP) influence its utility in biological assays?

The compound exhibits moderate lipophilicity (logP ~2.1), favoring membrane permeability but requiring solubilization in DMSO for in vitro studies. Its melting point (104–107°C) and stability under ambient conditions are critical for storage and handling .

Q. How is preliminary biological activity screened, and what targets are prioritized?

Initial screens involve enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity profiling (MTT assays). Targets are selected based on structural analogs, such as pyrazole derivatives known to interact with adenosine receptors or inflammatory pathways .

Advanced Research Questions

Q. What reaction mechanisms underpin its synthesis, and how do substituent modifications alter reactivity?

The ethyl and methyl groups on the pyrazole rings influence electronic effects, directing regioselectivity in alkylation steps. Computational studies (DFT) reveal that steric hindrance from the ethyl group slows nucleophilic attack, necessitating longer reaction times for analogs with bulkier substituents .

Q. How can contradictory bioactivity data across structural analogs be resolved?

For example, fluorinated analogs (e.g., N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine) show enhanced binding to kinase targets but reduced solubility. Comparative QSAR models and molecular dynamics simulations help isolate substituent effects (e.g., fluorine’s electron-withdrawing impact) .

Q. What computational strategies predict binding modes to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with enzymes like COX-2 or EGFR. Pyrazole nitrogen atoms form hydrogen bonds with catalytic residues, while alkyl chains occupy hydrophobic pockets. Free energy calculations (MM-PBSA) validate binding affinities .

Q. What challenges arise during scale-up, and how are they mitigated?

Batch-to-batch variability in multi-step syntheses is addressed via continuous flow reactors, which improve heat/mass transfer. Process analytical technology (PAT) monitors intermediates in real-time, reducing impurities. Green chemistry approaches (e.g., solvent-free microwave synthesis) enhance sustainability .

Q. How are degradation products identified under stress conditions, and what stability protocols are recommended?

Forced degradation studies (acid/base hydrolysis, oxidative stress) reveal cleavage of the methylene bridge or pyrazole ring oxidation. LC-MS/MS identifies major degradants, guiding storage in inert atmospheres (N2_2) at 4°C to prolong shelf life .

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